Oxazole-5-carbothioamide
Overview
Description
Oxazole-5-carbothioic acid amide, also known as Oxazole-5-carbothioamide, is a compound with the molecular formula C4H4N2OS . It has a molecular weight of 128.15 .
Synthesis Analysis
The synthesis of oxazole-based molecules, including Oxazole-5-carbothioamide, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy is one of the most appropriate for preparing oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of Oxazole-5-carbothioamide consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Oxazole compounds, including Oxazole-5-carbothioamide, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Physical And Chemical Properties Analysis
Oxazole-5-carbothioamide is a yellow solid .Scientific Research Applications
-
Medicinal Chemistry
- Oxazole compounds are present in various biological activities . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .
- Oxazole-based molecules are becoming a kind of significant heterocyclic nucleus, which have received attention from researchers globally .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
- A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
-
Synthesis of New Chemical Entities
-
Antimicrobial Activity
- Oxazole derivatives have shown significant antimicrobial activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial .
- Various oxazole-containing compounds have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial .
-
Anticancer Activity
-
Anti-inflammatory Activity
-
Antidiabetic Activity
-
Antitubercular Activity
-
Antiobesity Activity
-
Antioxidant Activity
-
Regulators of Immune Functions
-
Amyloid Fibril Inhibitors
-
Stimulates Mitogen-Induced Proliferation
Future Directions
Oxazole-based molecules, including Oxazole-5-carbothioamide, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The aim is to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .
properties
IUPAC Name |
1,3-oxazole-5-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULKTUDUXQCDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693297 | |
Record name | 1,3-Oxazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole-5-carbothioamide | |
CAS RN |
885274-32-8 | |
Record name | 1,3-Oxazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.